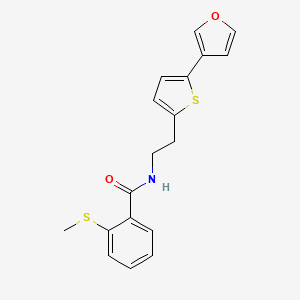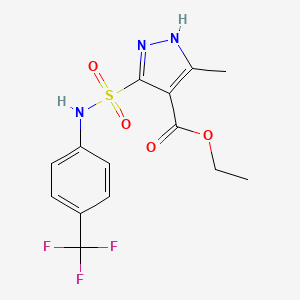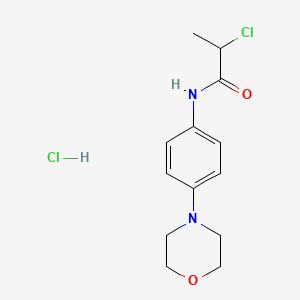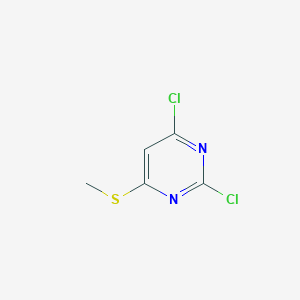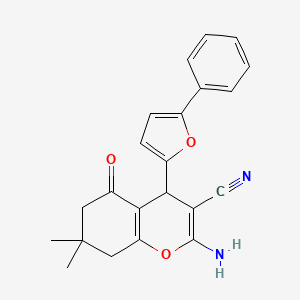
2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot synthesis involving the reaction of 1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione , and malononitrile or ethyl 2-cyanoacetate in the presence of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at temperatures ranging from 60-65°C in ethanol for 60-90 minutes .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Production of corresponding amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is studied for its potential biological activities. It has shown promise in anti-inflammatory and antioxidant assays.
Medicine
In the medical field, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a precursor in the synthesis of various active compounds makes it valuable in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is still under investigation. it is believed to involve interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of certain enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific structural features, particularly the presence of the 5-phenylfuran-2-yl group, which may confer distinct biological activities compared to other chromene derivatives.
Eigenschaften
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)10-15(25)20-18(11-22)27-21(24)14(12-23)19(20)17-9-8-16(26-17)13-6-4-3-5-7-13/h3-9,19H,10-11,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDQEZRYQLOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2547400.png)
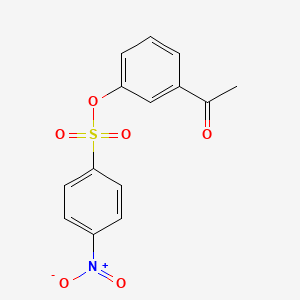
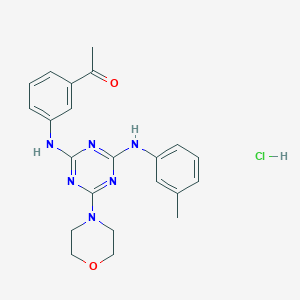
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)
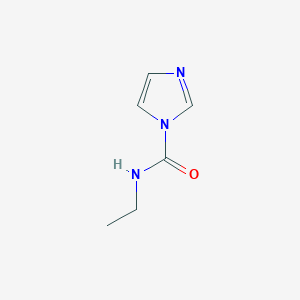

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)
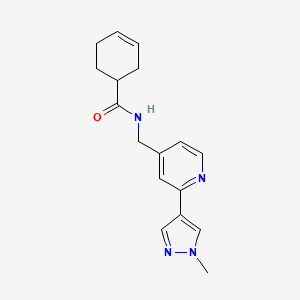
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547417.png)
